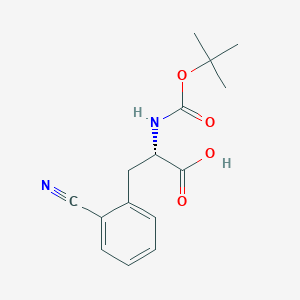

N-Boc-L-2-cyanophénylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-L-2-Cyanophenylalanine is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality Boc-L-2-Cyanophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-2-Cyanophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Identification de la Spécificité du Substrat

La N-Boc-L-2-cyanophénylalanine peut être utilisée dans l'identification de la spécificité du substrat . Cela implique la détermination du substrat particulier ou de l'ensemble des substrats auxquels une enzyme ou un récepteur protéique peut se lier.

Investigation du Mécanisme d'Action des Enzymes

Ce composé peut également être utilisé pour étudier le mécanisme d'action des enzymes . Cela fait référence au processus par lequel une enzyme catalyse une réaction, y compris les différentes étapes de la réaction et les interactions moléculaires impliquées.

Investigation des Interactions Protéine-Protéine

La this compound peut être utilisée dans l'investigation des interactions protéine-protéine . Ces interactions sont essentielles à de nombreux processus biologiques, et leur compréhension peut fournir des informations sur le fonctionnement des cellules et des organismes.

Étude de la Structure et de la Fonction des Protéines

Ce composé est utile dans l'étude de la structure et de la fonction des protéines . En l'incorporant dans les protéines, les chercheurs peuvent obtenir des informations sur les rôles des différents acides aminés dans la structure et la fonction des protéines.

Mécanisme D'action

Target of Action

Boc-L-2-Cyanophenylalanine is a synthetic amino acid, which means it is created by altering natural amino acids . It is one of the various analogs of phenylalanine that have been developed for research purposes . The primary targets of Boc-L-2-Cyanophenylalanine are enzymes and proteins that interact with phenylalanine .

Mode of Action

Boc-L-2-Cyanophenylalanine interacts with its targets by mimicking the structure of phenylalanine . The cyano group attached to the base molecule of phenylalanine allows Boc-L-2-Cyanophenylalanine to bind to the active sites of enzymes and proteins . This interaction can result in changes to the function of these enzymes and proteins .

Biochemical Pathways

The biochemical pathways affected by Boc-L-2-Cyanophenylalanine are those that involve phenylalanine . These include the synthesis of proteins and other biomolecules. The downstream effects of these pathways can vary widely, depending on the specific role of the target enzyme or protein .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its solubility and stability .

Result of Action

The molecular and cellular effects of Boc-L-2-Cyanophenylalanine’s action would depend on the specific target and the biochemical pathway involved . For example, if the target is an enzyme involved in protein synthesis, the action of Boc-L-2-Cyanophenylalanine could result in the production of proteins with altered structures or functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Boc-L-2-Cyanophenylalanine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to interact with its targets . For example, certain conditions might enhance or inhibit the binding of Boc-L-2-Cyanophenylalanine to its targets .

Activité Biologique

Boc-L-2-Cyanophenylalanine (Boc-L-2-CyPhe) is a noncanonical amino acid that has garnered attention due to its unique structural features and potential applications in biochemistry and medicinal chemistry. This article reviews the biological activity of Boc-L-2-CyPhe, focusing on its synthesis, properties, and applications in therapeutic contexts.

Boc-L-2-CyPhe is characterized by the following chemical structure:

- Chemical Formula : C₁₅H₁₈N₂O₄

- CAS Number : 216312-53-7

- Molecular Weight : 290.32 g/mol

The compound features a cyanophenyl group that can influence its reactivity and interaction with biological systems. The presence of the cyano group contributes to its electron-withdrawing properties, which can enhance its binding affinity in various biochemical contexts.

Synthesis

Boc-L-2-CyPhe is typically synthesized through a multi-step process involving the protection of the amino group and subsequent introduction of the cyanophenyl moiety. A common synthetic route involves:

- Protection of the Amino Group : Using Boc (tert-butyloxycarbonyl) as a protective group.

- Introduction of the Cyanophenyl Group : This can be achieved through nucleophilic substitution or coupling reactions with appropriate precursors.

The synthesis is crucial for ensuring high purity and yield, which are essential for subsequent biological evaluations.

1. Protein Incorporation and Functionality

Boc-L-2-CyPhe has been utilized in genetic code expansion techniques, allowing for the incorporation of noncanonical amino acids into proteins. This process enables researchers to introduce specific functionalities into proteins, enhancing their therapeutic potential. For instance, studies have shown that Boc-L-2-CyPhe can be incorporated into proteins using engineered tRNA synthetases, leading to site-specific modifications that improve protein stability and activity .

2. Antitumor Activity

Recent research indicates that compounds with similar structural features to Boc-L-2-CyPhe exhibit significant antitumor activity. For example, analogs with electron-withdrawing groups have been shown to enhance DNA cleavage activity, which is critical for their cytotoxic effects against cancer cells . The incorporation of Boc-L-2-CyPhe into peptide sequences may similarly enhance their biological efficacy against tumor cells.

3. Biochemical Assays

In biochemical assays, Boc-L-2-CyPhe has demonstrated enhanced binding affinity to various receptors due to its unique electronic properties. The electron-withdrawing nature of the cyano group can facilitate stronger interactions with target biomolecules, potentially leading to improved therapeutic outcomes .

Case Study 1: Immunomodulatory Applications

A study explored the use of Boc-L-2-CyPhe in the design of immunomodulatory peptides. By incorporating this noncanonical amino acid into peptide sequences, researchers were able to create constructs that exhibited enhanced binding to immune receptors, promoting better immune responses against tumors .

Case Study 2: Anticancer Drug Development

Another investigation focused on synthesizing derivatives of Boc-L-2-CyPhe for use as anticancer agents. The study highlighted how modifications to the cyano group influenced cytotoxicity against various cancer cell lines, demonstrating a structure-activity relationship that could guide future drug development efforts .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈N₂O₄ |

| CAS Number | 216312-53-7 |

| Molecular Weight | 290.32 g/mol |

| Antitumor Activity (IC50) | Varies by derivative (e.g., 10 µM) |

| Protein Expression Yield | >90 mg/L |

Propriétés

IUPAC Name |

(2S)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPGXZOIAYYDW-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.